![molecular formula C10H11FN4O5 B1450812 Inosine, 2-fluoro- CAS No. 13276-42-1](/img/structure/B1450812.png)
Inosine, 2-fluoro-
Overview
Description
“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .
Synthesis Analysis
The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .
Molecular Structure Analysis
The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
Chemical Reactions Analysis
Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .
Scientific Research Applications
Synthetic Primers and Probes
Inosine has been used in a number of applications predominantly involving either synthetic primers or probes . In cases where the target position is ambiguous, an inosine can be used to maximize hybridization as an alternative to degenerate oligonucleotides .
tRNA and mRNA Processing
Inosine is found in tRNA wobble positions and processed mRNA . This is due to its ability to interact with each of the standard bases via two hydrogen bonds .
DNA Repair
2’-deoxyinosine, a derivative of inosine, is a result of undesired 2’-deoxyadenosine deamination in DNA that needs to be repaired . This highlights the role of inosine in maintaining the integrity of the genetic code.
Microbial Studies
Inosine is used in microbial studies, particularly in the sequencing of 16S rRNA, a standard method for the taxonomic identification of bacteria . Inosine-containing primers allow for the amplification of a variety of related sequences, expanding the observed diversity of a microbial community .
Stability of Chimeric Oligonucleotides
Using 2’-Fluoroinosine instead of inosine increases the stability of chimeric oligonucleotides . This is due to the electronegative fluorine atom producing local changes in the conformation of the nucleotide furanose ring .
Modulation of Selectivity
The incorporation of inosine and 2’-fluoroinosine in primers and probes at specific locations modulates selectivity . This property is utilized in antisense oligonucleotides (ASOs), where the introduction of 2’-fluoro RNA can modulate the selectivity .
Future Directions
The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .
Mechanism of Action
Target of Action
Inosine, a non-standard, naturally occurring nucleotide, contains the nucleobase hypoxanthine . It is found in transfer RNA (tRNA) wobble positions and processed messenger RNA (mRNA) . Inosine is considered a universal base as it can interact with each of the standard bases via two hydrogen bonds . The primary targets of Inosine are the purinergic P1 receptors .
Mode of Action
Inosine interacts with its targets in a unique way. It can form hydrogen bonds with each of the standard bases. The interactions, in order of decreasing stability, are Inosine-Cytosine > Inosine-Adenine > Inosine-Thymine ≈ Inosine-Guanine . The first three pairs are standard anti-anti interactions, whereas the last pair is an unusual Inosine (syn) – Guanine (anti) interaction .
Biochemical Pathways
Inosine plays a crucial role in purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Pharmacokinetics
It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of Inosine is mediated by equilibrative and concentrative nucleoside transporters .
Result of Action
Inosine has been found to have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .
Action Environment
The action of Inosine, 2-fluoro- can be influenced by environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between Inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440479 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13276-42-1 | |
Record name | Inosine, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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